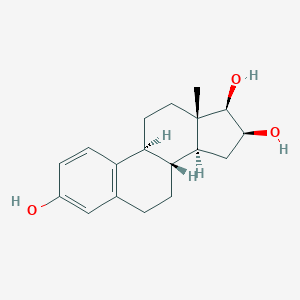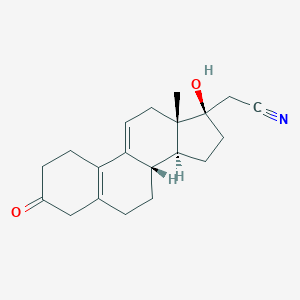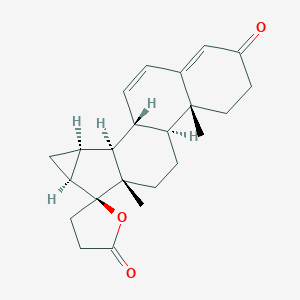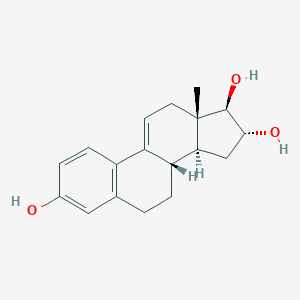
16-Epiestriol
Overview
Description
Epiestriol, also known as 16β-epiestriol or 16β-hydroxy-17β-estradiol, is a minor and weak endogenous estrogen. It is the 16β-epimer of estriol, which is 16α-hydroxy-17β-estradiol. Epiestriol has been used clinically in the treatment of acne and possesses significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects .
Mechanism of Action
Target of Action
Epiestriol, also known as 16β-epiestriol or 16β-hydroxy-17β-estradiol, is a minor and weak endogenous estrogen . It primarily targets the estrogen receptors in the body . These receptors are involved in the regulation of many biological processes including the reproductive system, cardiovascular system, and immune system .
Mode of Action
Epiestriol interacts with the estrogen receptor, which upon binding can enter the nucleus of the target cell and regulate gene transcription . This leads to the formation of messenger RNA (mRNA). The mRNA then interacts with ribosomes to produce specific proteins that express the effect of epiestriol upon the target cell .
Biochemical Pathways
Epiestriol is a metabolite of estradiol and a selective estrogen receptor beta (ER-β) agonist . It is involved in the estrogenic pathway, which plays a crucial role in the development and maintenance of female sex characteristics .
Pharmacokinetics
It is known that estriol, the 16α-epimer of epiestriol, has a bioavailability of approximately 10-20% when administered vaginally . It is reasonable to assume that epiestriol may have similar pharmacokinetic properties.
Result of Action
Epiestriol has been found to possess significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects . It is more potent than estradiol in suppressing tumor necrosis factor (TNF) alpha-induced vascular cell adhesion molecule 1 (VCAM-1) mRNA as well as protein expression in human umbilical vein endothelial cells . It also induces the expression of endothelial nitric-oxide synthase mRNA and protein .
Biochemical Analysis
Biochemical Properties
Epiestriol is a metabolite of the endogenous estrogen estrone . It is formed from estrone via a 16β-hydroxy estrone intermediate by reduction of the C-17 ketone . Epiestriol has been found to possess significant anti-inflammatory properties without glycogenic activity or immunosuppressive effects .
Cellular Effects
Epiestriol has been shown to inhibit the growth of carbapenem-resistant A. baumannii . It also inhibits carrageenan-induced paw edema in rats . Unlike hydrocortisone, Epiestriol does not increase plasma or liver glucose levels in adrenalectomized rats .
Molecular Mechanism
The molecular mechanism of Epiestriol involves its interaction with estrogen receptors, where it exerts its effects. It has been found to prevent TNF␣-induced migration of NF\u242CB into the nucleus .
Temporal Effects in Laboratory Settings
It has been shown to have long-term anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of Epiestriol at different dosages in animal models have not been extensively studied. It has been shown to inhibit carrageenan-induced paw edema in rats when administered at a dose of 20 mg/kg .
Metabolic Pathways
Epiestriol is involved in the estrogen metabolic pathway. It is formed from estrone via a 16β-hydroxy estrone intermediate by reduction of the C-17 ketone .
Subcellular Localization
As an estrogen, it is likely to be found in the cytoplasm and nucleus where it can interact with estrogen receptors .
Preparation Methods
Epiestriol can be synthesized through various chemical routes. One common method involves the hydroxylation of estradiol at the 16β position. Industrial production methods typically involve the use of specific enzymes or catalysts to achieve the desired hydroxylation. The reaction conditions often include controlled temperature and pH to ensure the selective formation of epiestriol .
Chemical Reactions Analysis
Epiestriol undergoes several types of chemical reactions, including:
Oxidation: Epiestriol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert epiestriol into different reduced forms.
Substitution: Epiestriol can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Epiestriol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of estrogenic activity and receptor binding.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating conditions like acne and inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Comparison with Similar Compounds
Epiestriol is compared with other similar compounds such as:
Estriol: Another weak estrogen with similar hydroxylation but at the 16α position.
Estradiol: A more potent estrogen with hydroxylation at the 17β position.
17α-Epiestriol: Another epimer of estriol with hydroxylation at the 17α position. Epiestriol is unique due to its specific hydroxylation pattern and its significant anti-inflammatory properties without glycogenic activity
Properties
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-ZMSHIADSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894790 | |
| Record name | 16-Epiestratriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16b-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-81-9 | |
| Record name | 16-Epiestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epiestriol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epiestriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Epiestratriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epiestriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ32LI44K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16b-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)







